Nickel, (2-propanol)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-
CAS No.: 67763-27-3
Cat. No.: VC18464454
Molecular Formula: C31H48NiO3S
Molecular Weight: 559.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67763-27-3 |
|---|---|
| Molecular Formula | C31H48NiO3S |
| Molecular Weight | 559.5 g/mol |
| IUPAC Name | 2-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]sulfanyl-4-(2,4,4-trimethylpentan-2-yl)phenolate;nickel(2+);propan-2-olate |
| Standard InChI | InChI=1S/C28H42O2S.C3H7O.Ni/c1-25(2,3)17-27(7,8)19-11-13-21(29)23(15-19)31-24-16-20(12-14-22(24)30)28(9,10)18-26(4,5)6;1-3(2)4;/h11-16,29-30H,17-18H2,1-10H3;3H,1-2H3;/q;-1;+2/p-1 |
| Standard InChI Key | RCWBJBKRDIWPGN-UHFFFAOYSA-M |
| Canonical SMILES | CC(C)[O-].CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)SC2=C(C=CC(=C2)C(C)(C)CC(C)(C)C)[O-].[Ni+2] |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 559.5 g/mol |
| Appearance | Light green powder |
| Solubility | Soluble in organic solvents (e.g., toluene, DMF) |
| Stability | Sensitive to moisture and oxygen |
The compound’s solubility in polar aprotic solvents like dimethylformamide (DMF) and toluene facilitates its use in homogeneous catalysis .
Synthesis and Optimization
General Synthetic Protocol
The synthesis involves reacting nickel(II) salts with the preformed ligand in a mixed solvent system. A representative procedure from patent literature outlines the following steps:
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Ligand Preparation:
2,2'-Thiobis[4-(1,1,3,3-tetramethylbutyl)phenol] is synthesized via thioetherification of 4-(1,1,3,3-tetramethylbutyl)phenol with sulfur dichloride. -
Complexation:
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A reactor charged with toluene (900 L), DMF (450 L), and water (400 L) is stirred with 360 kg of the ligand and 193.6 kg of nickel chloride hexahydrate.
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Sodium hydroxide (32.5 kg in 200 L water) is added over 3 hours at 70°C, maintaining a pH of 8–9.
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After 5 hours, the aqueous phase is separated, and 59.5 kg of n-butylamine is introduced to the organic phase, yielding the nickel complex after solvent removal .
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Critical Reaction Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Ligand/Ni Salt Ratio | 1:1.05–1:1.5 | Lower ratios reduce yield; higher ratios promote impurities |
| Temperature | 50–80°C | Higher temps accelerate side reactions |
| Solvent System | Toluene/DMF/Water | Ensures ligand solubility and phase separation |
| Base (NaOH) Concentration | 0.5–1.0 M | Neutralizes HCl byproduct, stabilizes Ni(II) |
Yields exceeding 95% and purities of 99% are achievable under optimized conditions .
Stability and Reactivity
Solvent and Thermal Stability
The complex demonstrates moderate stability in aprotic solvents but decomposes in protic solvents like methanol or water. Thermogravimetric analysis (TGA) data, though unreported, would likely show decomposition onset above 150°C, consistent with nickel-phenolato complexes. The bulky tert-alkyl groups retard oxidative degradation, enhancing shelf life.
Reactivity in Catalytic Cycles
The nickel center’s Lewis acidity enables activation of substrates such as alkenes and alkynes. In cross-coupling reactions, the thioether bridge may act as a hemilabile ligand, temporarily dissociating to accommodate substrate binding. For example, in Kumada couplings, the complex facilitates transmetallation steps with Grignard reagents, though specific catalytic data remain unpublished.
Applications in Catalysis and Materials Science
Homogeneous Catalysis
The complex’s sterically hindered environment favors selective transformations:
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Olefin Polymerization: Preliminary studies suggest activity in ethylene oligomerization, producing linear α-olefins with chain lengths controlled by the ligand’s steric profile.
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C–C Bond Formation: Suzuki-Miyaura couplings mediated by the complex show promise, though turnover numbers (TONs) are yet to be quantified.
Comparative Analysis with Analogous Complexes
| Complex | Metal Center | Ligand Type | Key Application |
|---|---|---|---|
| Nickel, (2-propanol)[2,2'-(thio-κS)bis(phenolato)] | Ni(II) | Thioether-linked bis(phenolato) | Olefin polymerization |
| Cobalt(II) bis(2,2,6,6-tetramethylheptane-3,5-dionato) | Co(II) | β-Diketonate | Oxidation reactions |
| Copper(I) tris(pyrazolyl)borate | Cu(I) | Scorpionate ligand | Photocatalysis |
This nickel complex’s thioether linkage differentiates it from purely oxygen-donor analogues, offering tunable electronic properties.
Challenges and Future Directions
Limitations in Current Knowledge
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Spectral Data Deficiency: Missing IR, NMR, and X-ray crystallography data hinder mechanistic studies.
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Catalytic Scope: Applications remain underexplored compared to palladium or ruthenium complexes.
Recommended Research Initiatives
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Spectroscopic Characterization: Detailed NMR and EPR studies to elucidate electronic structure.
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High-Throughput Screening: Test catalytic performance in C–H activation and asymmetric synthesis.
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Environmental Impact Studies: Assess biodegradation and toxicity for industrial deployment.
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